1-(4-Chlorobenzyl)piperidine

Catalog No.
S8073305
CAS No.
59507-42-5
M.F
C12H16ClN
M. Wt
209.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorobenzyl)piperidine

CAS Number

59507-42-5

Product Name

1-(4-Chlorobenzyl)piperidine

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C12H16ClN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2

InChI Key

DCEXCMVFRCTUOL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)Cl

1-(4-Chlorobenzyl)piperidine (CAS 59507-42-5) is a halogenated N-alkylpiperidine building block utilized in medicinal chemistry and advanced organic synthesis. Featuring a piperidine ring N-alkylated with a 4-chlorobenzyl moiety, this compound serves as a foundational scaffold for developing central nervous system (CNS) active agents, including dopamine D4 antagonists, butyrylcholinesterase (BuChE) inhibitors, and monoacylglycerol lipase (MAGL) inhibitors [1]. For industrial procurement, its primary value lies in providing a pre-assembled, metabolically stable, and highly lipophilic core. Procuring this specific intermediate allows manufacturers to bypass the hazardous, yield-limiting in-house alkylation of piperidine with highly lachrymatory 4-chlorobenzyl chloride, ensuring consistent purity and reproducible downstream functionalization [2].

Substituting 1-(4-chlorobenzyl)piperidine with the more common 1-benzylpiperidine or the closely related 1-(4-fluorobenzyl)piperidine fundamentally alters both the metabolic profile and the physicochemical properties of downstream derivatives. The unsubstituted benzyl group is highly susceptible to rapid para-hydroxylation by hepatic CYP450 enzymes, which drastically reduces the in vivo half-life of derived pharmaceutical intermediates [1]. Conversely, while the 4-fluoro analog also blocks para-metabolism, the chlorine atom provides a significantly larger van der Waals radius (approximately 1.75 Å versus 1.47 Å for fluorine) and a higher lipophilicity contribution (adding ~0.71 to logP), which is required for binding in deep hydrophobic receptor pockets [2]. Furthermore, the specific electron-withdrawing inductive effect of the para-chloro group fine-tunes the basicity of the piperidine nitrogen, directly impacting the solubility, crystallization behavior, and overall processability of its pharmaceutical salts compared to electron-donating analogs like 4-methoxybenzylpiperidine.

Metabolic Stability and CYP450 Resistance

In the development of CNS-active piperidine derivatives, the choice of the N-benzyl substituent dictates metabolic clearance rates. Unsubstituted 1-benzylpiperidine derivatives undergo rapid phase I metabolism via CYP450-mediated para-hydroxylation. Procuring the 4-chlorobenzyl analog effectively blocks this metabolic liability, reducing para-position clearance by >90% in standard microsomal stability assays compared to the unsubstituted baseline [1].

Evidence DimensionSusceptibility to CYP450 para-hydroxylation
Target Compound Data1-(4-Chlorobenzyl)piperidine (Para-position fully blocked)
Comparator Or Baseline1-Benzylpiperidine (Highly susceptible to rapid para-hydroxylation)
Quantified Difference>90% reduction in para-specific metabolic degradation
ConditionsIn vitro hepatic microsomal stability assays for derived scaffolds

Procuring the para-chloro building block ensures that downstream drug candidates avoid rapid metabolic degradation, a critical requirement for viable therapeutics.

Lipophilicity Enhancement for BBB Penetration

For neuro-therapeutics, achieving the correct partition coefficient (LogP) is essential for crossing the blood-brain barrier. The 4-chloro substitution on the benzyl ring contributes significantly more lipophilic character than a 4-fluoro substitution. Quantitative structure-property relationship (QSPR) data indicates that the para-chloro group adds approximately +0.71 to the cLogP of the scaffold, compared to only +0.14 for the fluoro analog [1].

Evidence DimensionCalculated LogP (cLogP) contribution of the halogen substituent
Target Compound Data4-Chloro substitution (+0.71 cLogP contribution)
Comparator Or Baseline4-Fluoro substitution (+0.14 cLogP contribution)
Quantified Difference+0.57 higher LogP contribution for the chloro analog
ConditionsStandard QSPR lipophilicity modeling for benzylpiperidine derivatives

This exact lipophilicity profile is critical for achieving the necessary membrane permeability required for CNS-targeted applications.

Steric Bulk for Hydrophobic Pocket Binding

Targeting deep hydrophobic clefts, such as those in the Dopamine D4 receptor or Monoacylglycerol Lipase (MAGL), requires specific steric dimensions. The chlorine atom in 1-(4-chlorobenzyl)piperidine provides a van der Waals radius of ~1.75 Å, which is approximately 20% larger than the fluorine atom (~1.47 Å) in 1-(4-fluorobenzyl)piperidine. This increased bulk allows for tighter van der Waals interactions, frequently resulting in a 10- to 50-fold increase in binding affinity for derived ligands compared to their fluoro or unsubstituted counterparts [1].

Evidence DimensionHalogen van der Waals radius and receptor binding affinity
Target Compound Data4-Chloro substitution (Radius ~1.75 Å, nanomolar affinity in D4/MAGL models)
Comparator Or Baseline4-Fluoro substitution (Radius ~1.47 Å, reduced affinity)
Quantified Difference~20% greater steric bulk leading to tighter hydrophobic pocket engagement
ConditionsReceptor binding assays for derived heterocyclylpiperidines

Ensures the synthesized derivatives achieve the tight binding affinities that smaller halogen analogs cannot physically replicate.

Processability: Elimination of N-Alkylation Side Reactions

Synthesizing 1-(4-chlorobenzyl)piperidine in-house requires reacting piperidine with 4-chlorobenzyl chloride, a process prone to over-alkylation. This typically results in the formation of 5-15% quaternary ammonium impurities, requiring additional purification steps and reducing the overall yield of the secondary functionalization. Procuring high-purity (>97%) pre-synthesized 1-(4-chlorobenzyl)piperidine bypasses this lachrymatory and inefficient step, providing a clean baseline for immediate downstream reactions [1].

Evidence DimensionN-alkylation step efficiency and impurity profile
Target Compound DataCommercially procured 1-(4-Chlorobenzyl)piperidine (0% quaternary ammonium formation during procurement)
Comparator Or BaselineIn-house synthesis from piperidine and 4-chlorobenzyl chloride (5-15% quaternary ammonium impurity)
Quantified DifferenceElimination of 5-15% yield loss and associated purification bottlenecks
ConditionsStandard laboratory or pilot-scale N-alkylation workflows

Procuring the pure intermediate streamlines manufacturing workflows and eliminates the handling of toxic, yield-reducing benzyl halides.

Synthesis of Selective Dopamine D4 Receptor Antagonists

1-(4-Chlorobenzyl)piperidine is a highly effective starting material for synthesizing high-affinity dopamine D4 receptor ligands (e.g., ML398 analogs). The para-chloro group provides the exact steric bulk and lipophilicity required to anchor the molecule in the D4 hydrophobic pocket, outperforming both unsubstituted and fluoro-substituted analogs in achieving nanomolar selectivity [1].

Development of Monoacylglycerol Lipase (MAGL) Inhibitors

In the design of MAGL inhibitors for endocannabinoid modulation, the 1-(4-chlorobenzyl)piperidine scaffold offers quantifiably greater metabolic stability compared to 1-benzylpiperidine. Its use prevents rapid CYP450-mediated degradation, making it a standard intermediate for developing irreversible, long-acting MAGL inhibitors [2].

Production of Dual-Target Alzheimer's Therapeutics

When synthesizing dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors, the basicity and lipophilicity of the 4-chlorobenzylpiperidine core ensure target blood-brain barrier penetration. Procuring this specific compound allows formulators to maintain consistent salt-formation properties and predictable pharmacokinetics in the final drug candidates [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

209.0971272 g/mol

Monoisotopic Mass

209.0971272 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

Explore Compound Types